1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone
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Overview
Description
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone is a chemical compound that features a piperazine ring substituted with a 6-methylpyridazinyl group and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of iodine.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinazoline
- 4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
- (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
Uniqueness
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 6-methylpyridazinyl group and a phenylethanone moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-14-7-8-16(19-18-14)20-9-11-21(12-10-20)17(22)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHGGWHIGZWKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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